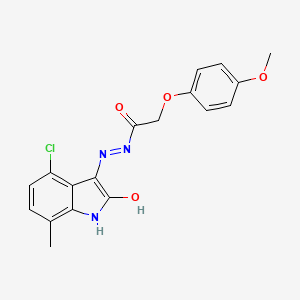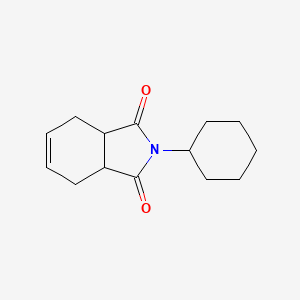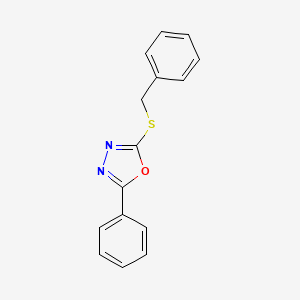![molecular formula C14H14INO2S B4973132 N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMBI and is a benzamide derivative that contains both iodine and sulfur atoms. The synthesis of FMBI involves several steps and requires specialized equipment and expertise.
Mechanism of Action
The mechanism of action of FMBI is not fully understood, but it is thought to involve the inhibition of several enzymes that are involved in cancer cell growth and metastasis. FMBI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in several types of cancer and are thought to play a role in cancer cell invasion and metastasis. FMBI has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDACs are overexpressed in several types of cancer and are thought to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
FMBI has been shown to have several biochemical and physiological effects. FMBI has been shown to inhibit the activity of MMPs and HDACs, which are enzymes that are involved in cancer cell growth and metastasis. FMBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FMBI has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
FMBI has several advantages and limitations for lab experiments. One advantage of FMBI is that it has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer therapy. Another advantage of FMBI is that it has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and metastasis. One limitation of FMBI is that it requires specialized equipment and expertise for synthesis. Another limitation of FMBI is that the yield of the final product can vary depending on the reaction conditions.
Future Directions
There are several future directions for research on FMBI. One direction is to investigate the mechanism of action of FMBI in more detail. Another direction is to investigate the potential of FMBI as a cancer therapy in animal models. Additionally, future research could focus on optimizing the synthesis of FMBI to improve the yield of the final product. Finally, future research could investigate the potential of FMBI as a tool for studying the role of MMPs and HDACs in cancer cell growth and metastasis.
Synthesis Methods
The synthesis of FMBI involves several steps, starting with the reaction of 4-iodonitrobenzene with sodium sulfide to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl ethyl ether to form the ethylthioethyl ether. The final step involves the reaction of the ethylthioethyl ether with 2-furancarboxaldehyde to form FMBI. The synthesis of FMBI requires specialized equipment and expertise, and the yield of the final product can vary depending on the reaction conditions.
Scientific Research Applications
FMBI has potential applications in scientific research, particularly in the field of cancer research. FMBI has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. FMBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FMBI has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and metastasis.
properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNXISTIIFRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)


![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)

